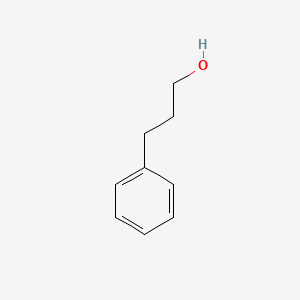
BUTYROSPERMUM PARKII (SHEA BUTTER)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Shea butter is primarily extracted through traditional methods involving the boiling and drying of shea nuts. The nuts are lightly boiled and then sun-dried prior to grinding into a paste. The fat is then extracted from the paste and turned into butter through churning .
Industrial Production Methods: Industrial methods optimize the cooking and drying process to enhance the quality and yield of shea butter. The optimal conditions include a cooking temperature range of 75–80°C, drying temperature below 54°C, cooking time of 70–100 minutes, and drying time less than 40 hours . These conditions help in reducing the free fatty acid content and peroxide value, ensuring high-quality shea butter suitable for cosmetic and pharmaceutical applications .
化学反応の分析
Types of Reactions: Shea butter undergoes various chemical reactions, including oxidation, reduction, and esterification. The unsaponifiable fraction of shea butter contains terpene alcohols in the form of cinnamic acid esters, which can undergo oxidation and reduction reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the fatty acids and other bioactive components .
Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of the fatty acids and terpene alcohols. These products retain the moisturizing and healing properties of shea butter, making them valuable in cosmetic formulations .
科学的研究の応用
Chemistry: In chemistry, shea butter is studied for its unique composition of fatty acids and unsaponifiable matter. It serves as a model compound for studying the properties and reactions of plant lipids .
Biology: In biology, shea butter is used to study the effects of natural lipids on skin health. Its high content of vitamins and fatty acids makes it an excellent subject for research on skin hydration and barrier function .
Medicine: In medicine, shea butter is explored for its potential therapeutic effects. It is used in formulations for treating dry skin, eczema, and other skin conditions due to its anti-inflammatory and moisturizing properties .
Industry: In the industry, shea butter is a key ingredient in cosmetics and personal care products. Its ability to provide a protective, hydrating layer on the skin makes it valuable in formulations for lotions, creams, and balms .
作用機序
Shea butter works by providing a protective, hydrating layer on the surface of the skin, thus retaining moisture and improving skin softness . The high concentration of natural vitamins and fatty acids in shea butter makes it incredibly nourishing. It melts at body temperature, forming a protective film that prevents the evaporation of the skin’s natural moisture and increases skin hydration by trapping water in the upper layers of the skin .
類似化合物との比較
Cocoa Butter: Like shea butter, cocoa butter is a plant fat used in skincare for its moisturizing properties.
Mango Butter: Mango butter is another plant lipid with similar moisturizing properties.
Coconut Oil: Coconut oil is widely used for its moisturizing and antimicrobial properties.
Uniqueness of Shea Butter: Shea butter is unique due to its high content of unsaponifiable matter, including triterpene esters and phytosterols, which provide additional bioactive benefits . Its balanced composition of solid and liquid triglycerides also contributes to its exceptional moisturizing properties .
特性
CAS番号 |
194043-92-0 |
|---|---|
分子式 |
C16H20NO4 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



